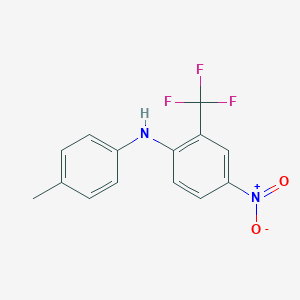

N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline

Description

N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline is a nitro-substituted aniline derivative characterized by a trifluoromethyl group at the 2-position, a nitro group at the 4-position, and a 4-methylphenyl substituent on the amine nitrogen. This structural arrangement confers unique electronic, steric, and lipophilic properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

CAS No. |

65592-56-5 |

|---|---|

Molecular Formula |

C14H11F3N2O2 |

Molecular Weight |

296.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)-4-nitro-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C14H11F3N2O2/c1-9-2-4-10(5-3-9)18-13-7-6-11(19(20)21)8-12(13)14(15,16)17/h2-8,18H,1H3 |

InChI Key |

KOJQXCHNXSTBRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline typically involves the nitration of N-(p-tolyl)-2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-amino-N-(p-tolyl)-2-(trifluoromethyl)aniline.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of aniline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparison

| Compound Name | Key Substituents | Unique Features |

|---|---|---|

| N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline | -NO₂ (4), -CF₃ (2), -N-(4-methylphenyl) | High lipophilicity; balanced steric bulk |

| 2-Nitro-4-(trifluoromethyl)aniline | -NO₂ (2), -CF₃ (4) | Simpler structure; lacks N-alkylation |

| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | -NO₂ (2), -CF₃ (4), -N-Ethyl | Enhanced membrane permeability |

| 4-Nitro-2-(trifluoromethyl)aniline | -NO₂ (4), -CF₃ (2) | Similar backbone; lacks N-substituent |

| N-Methyl-2-nitro-4-(trifluoromethyl)aniline | -NO₂ (2), -CF₃ (4), -N-Methyl | Moderate lipophilicity; antimicrobial |

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability in all analogs, improving bioavailability .

- Nitro (-NO₂) Position: The 4-nitro group (para to the amine) in the target compound may increase electron-withdrawing effects compared to 2-nitro analogs, altering reactivity in electrophilic substitution reactions .

Key Findings :

- Antimicrobial Activity : The target compound’s moderate activity may arise from a balance between lipophilicity (facilitating membrane penetration) and steric hindrance (reducing target binding efficiency). In contrast, N-Ethyl-2-nitro-4-(trifluoromethyl)aniline shows higher antimicrobial efficacy due to optimal lipophilicity and smaller N-substituent .

- Anti-inflammatory Potential: The 4-methylphenyl group’s bulk may enhance interactions with hydrophobic pockets in inflammatory enzymes (e.g., cyclooxygenase), a feature absent in simpler analogs .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | Target Compound | N-Ethyl Analog | 4-Nitro-2-CF₃ Aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~326.3 | 279.2 | 248.1 |

| LogP (Predicted) | 3.2 | 2.8 | 2.1 |

| Water Solubility (mg/mL) | <0.1 | 0.3 | 1.5 |

| Metabolic Stability (t₁/₂) | High | Moderate | Low |

Insights :

- The target compound’s higher LogP and lower water solubility suggest suitability for lipid-rich environments, such as bacterial cell membranes or hydrophobic drug targets .

- Metabolic stability is likely superior due to the trifluoromethyl group’s resistance to oxidative degradation, a common issue in nitroaromatics .

Biological Activity

N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline, often referred to as a nitroaniline derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to an aniline structure. The general formula for this compound is C₁₃H₁₂F₃N₂O₂. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a valuable candidate for various applications.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Trifluoromethylation : Use of trifluoromethylating agents to introduce the CF₃ group onto the aromatic ring.

These methods allow for the production of derivatives that may exhibit enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated moderate to significant anti-proliferative effects against several cancer types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K-562 (CML) | 25 |

| MCF-7 (Breast cancer) | 30 |

| A549 (Lung cancer) | 20 |

These findings indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular enzymes and receptors, potentially disrupting their function.

- Targeting Kinases : Studies have shown that derivatives of this compound can inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer progression and angiogenesis .

4. Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Activity : A study published in MDPI demonstrated that modifications to the aniline structure significantly affected the anticancer potency against various cell lines, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

- Kinase Inhibition Studies : Research indicated that compounds with similar structures exhibited high inhibitory activity against EGFR, with one derivative achieving over 90% inhibition at low concentrations .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Its ability to interact with key molecular targets positions it as a candidate for further research and development in pharmaceutical sciences. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.